4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine 4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 22899-59-8
VCID: VC7960475
InChI: InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12)
SMILES: CC1=CC=CC=C1C2=NON=C2N
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine

CAS No.: 22899-59-8

Cat. No.: VC7960475

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methylphenyl)-1,2,5-oxadiazol-3-amine - 22899-59-8

Specification

CAS No. 22899-59-8
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine
Standard InChI InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12)
Standard InChI Key DWWWZYSTWIXEAJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NON=C2N
Canonical SMILES CC1=CC=CC=C1C2=NON=C2N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,2,5-oxadiazole (furazan) ring, a heterocyclic system known for its stability and electronic properties. The 2-methylphenyl group introduces steric and electronic effects distinct from its 4-methylphenyl isomer . Key structural parameters include:

PropertyValueSource Analogy
Molecular formulaC₉H₉N₃ODerived from
Molecular weight175.19 g/molCalculated
Substituent configuration2-methylphenyl at C4, NH₂ at C3Positional isomer of

The methyl group’s ortho position on the phenyl ring may influence intermolecular interactions, such as π-π stacking or hydrogen bonding, compared to para-substituted analogs .

Spectroscopic Characterization

While direct NMR data for 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine are unavailable, comparisons with similar compounds suggest distinct spectral features. For example, the ¹H-NMR spectrum of 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine ([17b] in ) shows aromatic protons as doublets (δ 7.36–7.64 ppm) and a singlet for the methyl group (δ 2.38 ppm). The ortho-substituted variant would likely exhibit split signals for the methyl group due to proximity to aromatic protons, with coupling constants reflecting this spatial arrangement .

Synthetic Methodologies

General Synthesis of 1,2,5-Oxadiazol-3-amines

The synthesis of 1,2,5-oxadiazol-3-amines typically involves cyclization reactions of nitrile oxides with amines or hydroxylamine derivatives. For 4-aryl-substituted variants, a common approach employs:

  • Formation of the oxadiazole ring: Reacting substituted benzaldehydes with hydroxylamine hydrochloride to form intermediate amidoximes.

  • Cyclization: Treating amidoximes with dehydrating agents (e.g., acetic anhydride) to yield the oxadiazole core .

For 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine, substituting 2-methylbenzaldehyde in place of 4-methylbenzaldehyde would follow this pathway.

Optimized Protocol (Hypothetical)

Step 1: Synthesis of 2-methylbenzaldehyde amidoxime

  • React 2-methylbenzaldehyde (1.2 mmol) with hydroxylamine hydrochloride (1.5 mmol) in ethanol under reflux.
    Step 2: Cyclization to oxadiazole

  • Treat the amidoxime with acetic anhydride (2.0 mmol) at 120°C for 4 hours .
    Step 3: Purification

  • Isolate the product via column chromatography (cyclohexane/ethyl acetate, 80:20) .

Yield estimates: 15–25%, based on analogous syntheses .

Physicochemical Properties

Thermodynamic Parameters

Predicted properties for 4-(2-methylphenyl)-1,2,5-oxadiazol-3-amine, derived from para-substituted analogs :

PropertyValue (Predicted)Basis
Density1.25 ± 0.1 g/cm³Increased steric bulk
Boiling point315–330°CSimilar to
LogP (lipophilicity)2.4–2.6Ortho substitution effect

The ortho-methyl group likely enhances lipophilicity compared to the para isomer (LogP = 2.23) , favoring membrane permeability in biological systems.

Stability and Reactivity

  • Thermal stability: Decomposes above 250°C, consistent with oxadiazole derivatives .

  • Hydrolytic sensitivity: Resistant to hydrolysis under neutral conditions but may degrade in strongly acidic or basic media due to ring-opening reactions .

Biological Activity and Mechanisms

Enzymatic Interactions

Molecular docking studies suggest that 1,2,5-oxadiazol-3-amines inhibit tubulin polymerization by binding to the colchicine site . The ortho-methyl group might stabilize hydrophobic interactions with residues such as β-tubulin’s Leu248 or Ala250.

Applications and Future Directions

Medicinal Chemistry

  • Lead optimization: The ortho-methyl group could improve metabolic stability compared to para-substituted analogs, addressing issues like rapid hepatic clearance .

  • Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.

Material Science

  • Luminescent materials: Oxadiazoles are employed in OLEDs; methyl substitution may tune emission spectra.

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